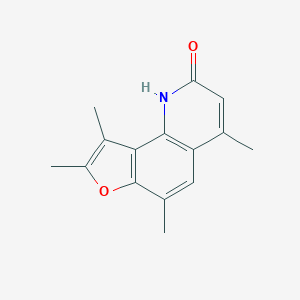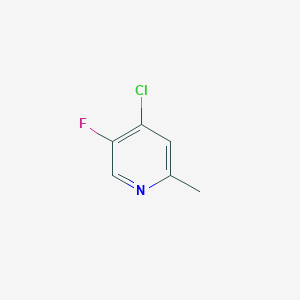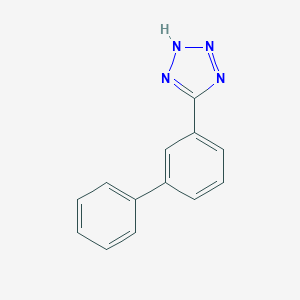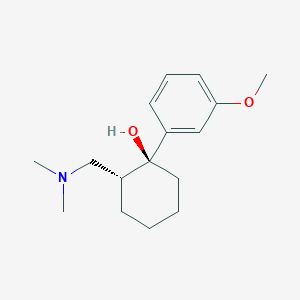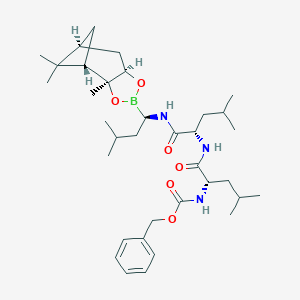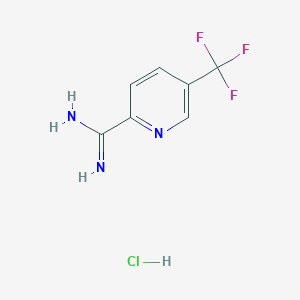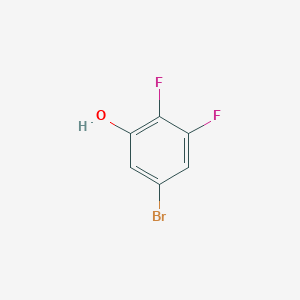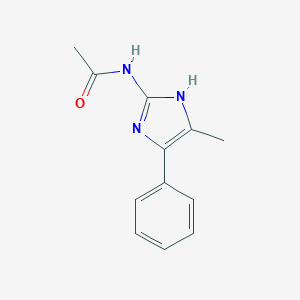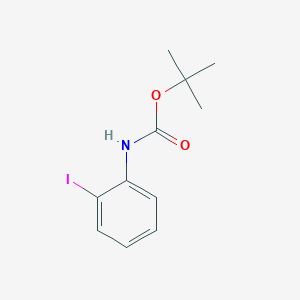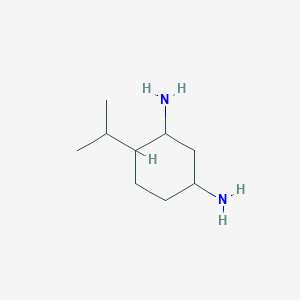
4-Propan-2-ylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propan-2-ylcyclohexane-1,3-diamine, also known as PACD, is a chemical compound that has gained significant attention in the scientific research community. PACD is a diamine derivative that has been used in various applications, including as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Mechanism Of Action
The mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a Lewis acid, which then undergoes a reaction with a substrate to form a product.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 4-Propan-2-ylcyclohexane-1,3-diamine. However, studies have shown that it is relatively non-toxic and has low environmental impact.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Propan-2-ylcyclohexane-1,3-diamine in lab experiments is its high catalytic activity and selectivity. 4-Propan-2-ylcyclohexane-1,3-diamine is also relatively easy to synthesize and handle. However, one of the limitations of using 4-Propan-2-ylcyclohexane-1,3-diamine is its high cost compared to other catalysts.
Future Directions
There are several future directions for research on 4-Propan-2-ylcyclohexane-1,3-diamine. One area of interest is the development of new synthetic routes to 4-Propan-2-ylcyclohexane-1,3-diamine that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine, which could lead to the development of new catalysts with improved activity and selectivity. Additionally, there is potential for the use of 4-Propan-2-ylcyclohexane-1,3-diamine in biomedical applications, such as drug delivery and imaging.
Synthesis Methods
4-Propan-2-ylcyclohexane-1,3-diamine can be synthesized through a multi-step process starting from cyclohexanone and 2-propanol. The first step involves the reduction of cyclohexanone to cyclohexanol using sodium borohydride. The resulting cyclohexanol is then converted to cyclohexylamine through a reaction with ammonia. Finally, 4-Propan-2-ylcyclohexane-1,3-diamine is obtained by reacting cyclohexylamine with isopropylamine in the presence of a catalyst.
Scientific Research Applications
4-Propan-2-ylcyclohexane-1,3-diamine has been widely used in scientific research as a catalyst in organic synthesis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates, cyclic ureas, and cyclic carbamates. 4-Propan-2-ylcyclohexane-1,3-diamine has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
properties
CAS RN |
170572-96-0 |
|---|---|
Product Name |
4-Propan-2-ylcyclohexane-1,3-diamine |
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
ZDDFFVJKABGMAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1N)N |
Canonical SMILES |
CC(C)C1CCC(CC1N)N |
synonyms |
1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



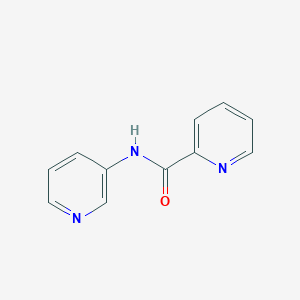
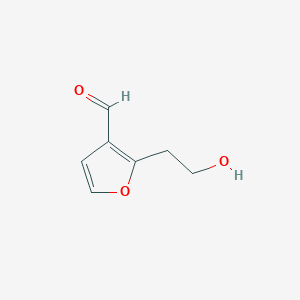
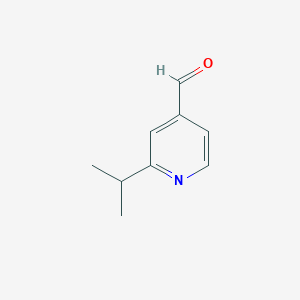
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
